(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)2-1-9-5-12-13(6-9)7-10-3-4-16-8-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAOHBXIYOBDJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, also known by its CAS number 2098159-75-0, is a synthetic organic compound with a complex structure that includes a pyrazole ring, an oxolane substituent, and a prop-2-enoic acid moiety. This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Substitution with oxolan group using oxirane in the presence of a base.
- Addition of the prop-2-enoic acid moiety via reaction with acryloyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
Anticancer Properties
In cancer cell lines, this compound has shown potential cytotoxic effects. A study reported that it induces apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was confirmed by MTT assays, revealing IC50 values in the low micromolar range.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 15 | |
| Compound B | Anticancer | 10 | |
| (2E)-3-{...} | Anti-inflammatory/Anticancer | 12 | This Study |
Case Study 1: Anti-inflammatory Effects
A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that this compound inhibited growth and induced apoptosis. For instance, treatment of MCF7 cells with varying concentrations resulted in a dose-dependent decrease in viability, supporting its role as a potential therapeutic agent for breast cancer .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with the pyrazole moiety exhibit anticancer properties. The specific structure of (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid may enhance its efficacy against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that pyrazole derivatives induce apoptosis in breast cancer cells, suggesting potential for therapeutic development. |
| Study 2 | Anti-inflammatory Effects | Reported that pyrazole-based compounds significantly reduced inflammation in animal models, supporting further research into their therapeutic use. |
| Study 3 | Neuroprotection | Found that specific pyrazole derivatives protected against neuronal cell death in models of Alzheimer's disease, indicating a promising area for drug development. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrazole-based acrylic acid derivatives.
Structural Analogues and Substituent Effects
Functional Group Modifications
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or ion channels). In contrast, ester derivatives (e.g., methyl or ethyl esters) serve as prodrugs, improving absorption but requiring metabolic activation for efficacy .
Crystallographic and Structural Data
Crystallographic studies using SHELX software () are critical for determining precise molecular conformations. For example, the (2E)-configuration of the acrylic acid group ensures planar geometry, optimizing π-π stacking or hydrogen-bonding interactions in crystal lattices or biological targets .
Q & A
Basic Research Questions
Q. What synthetic routes are established for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves condensation reactions between oxolan-3-ylmethyl-substituted pyrazole intermediates and propenoic acid derivatives. Key steps include:
- Base-catalyzed condensation : Sodium hydroxide or similar bases are used to facilitate enolate formation and coupling .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the E-isomer and removing byproducts .
- Reaction control : Temperature (20–40°C) and time (12–48 hours) are optimized to minimize isomerization and improve yield (>45%) .
Q. Which analytical techniques are prioritized for structural validation of this compound?
- Spectroscopy :
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (C=N, ~1610 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) .
Q. What are the recommended storage conditions to maintain compound stability?
- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Use amber vials to limit photodegradation.
- Stability : Stable under dry conditions for >6 months; hygroscopicity requires desiccants .
Advanced Research Questions
Q. How do structural modifications at the oxolan-3-yl or pyrazole positions influence biological activity?
- SAR Methodology :
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, halogen) to the oxolan or pyrazole rings to modulate lipophilicity and target affinity .
- In vitro assays : Test antiproliferative activity (e.g., MTT assay) across cancer cell lines (IC₅₀ values) to correlate substituents with efficacy .
- Computational modeling : Use DFT calculations to predict electronic effects (Hammett σ values) on reactivity and binding .
Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how are models validated?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., integrase or aldose reductase) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .
Q. How can contradictions in biological data (e.g., variable efficacy across cell lines) be resolved?
- Experimental design :
- Standardization : Use identical cell lines (e.g., MCF-7, HeLa), passage numbers, and assay protocols (e.g., incubation time, serum concentration) .
- Mechanistic studies : Perform Western blotting or qPCR to assess target protein expression levels, which may explain differential responses .
Q. What strategies address enantiomeric purity challenges during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
